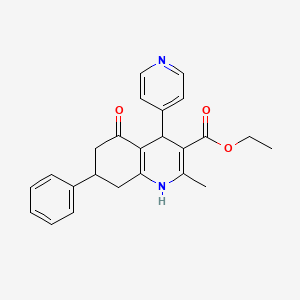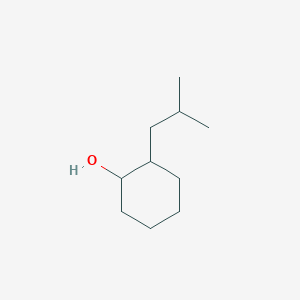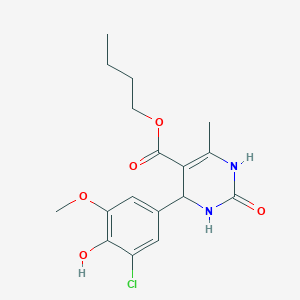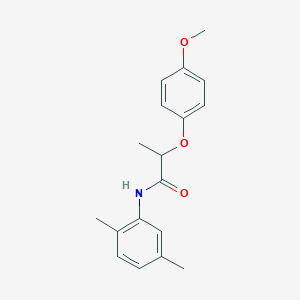![molecular formula C15H15ClN2O3 B5202728 (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine, also known as CMMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is not fully understood. However, studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication.
Biochemical and Physiological Effects
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and increase the expression of genes involved in apoptosis. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to tumor growth. In addition, (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine in lab experiments is its high yield and purity, which allows for accurate and reproducible results. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is its potential toxicity, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine for maximum efficacy and minimal toxicity. Additionally, more research is needed to understand the mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine and its potential interactions with other drugs. Another area of interest is the development of novel antimicrobial agents based on the structure of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine. Further studies are needed to determine the spectrum of activity and potential side effects of these compounds. Overall, (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has the potential to be a valuable tool in the fields of medicine and pharmaceutical research.
Synthesemethoden
The synthesis of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine involves the reaction of 5-chloro-2-nitroaniline with 3-methylphenol in the presence of sodium hydride and 2-bromoethyl ether. The resulting product is then treated with hydrogen chloride to obtain (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been found to possess antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-10-12(16)5-6-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOAAGGAUBEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)


![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)